4-(Chloromethyl)-2-[2-(trifluoromethyl)phenyl]-1,3-oxazole
Description
Properties
IUPAC Name |
4-(chloromethyl)-2-[2-(trifluoromethyl)phenyl]-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF3NO/c12-5-7-6-17-10(16-7)8-3-1-2-4-9(8)11(13,14)15/h1-4,6H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSPHSJDYNMUDNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=CO2)CCl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Robinson-Gabriel Synthesis for Oxazole Core Formation
The Robinson-Gabriel method, first described in 1909, remains a cornerstone for synthesizing 2,5-disubstituted oxazoles. This protocol involves cyclodehydration of α-acylamino ketones using acidic agents like polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃). For 4-(chloromethyl)-2-[2-(trifluoromethyl)phenyl]-1,3-oxazole, the reaction begins with the condensation of 2-(trifluoromethyl)benzamide with chloroacetone under PPA catalysis. The intermediate α-acylamino ketone undergoes intramolecular cyclization, followed by dehydration to yield the oxazole core (Fig. 1A). Typical yields range from 50–60%, with purity dependent on the dehydrating agent.
Van Leusen Reaction for Trifluoromethylphenyl Functionalization
The van Leusen reaction, utilizing TosMIC (tosylmethyl isocyanide), enables efficient introduction of aryl groups at position 2 of the oxazole ring. In this method, TosMIC reacts with 2-(trifluoromethyl)benzaldehyde under basic conditions (e.g., potassium tert-butoxide), forming an imine intermediate that cyclizes to the oxazole. This step is critical for installing the electron-deficient trifluoromethylphenyl group, which enhances the compound’s metabolic stability and binding affinity. Yields exceeding 70% are achievable with optimized stoichiometry and microwave-assisted heating.
Bredereck Reaction for Chloromethylation
Chloromethylation at position 4 is achieved via the Bredereck reaction, which couples α-haloketones with amides. Using chloroacetone and the pre-formed 2-[2-(trifluoromethyl)phenyl]oxazole-4-carboxamide, silver triflate (AgOTf) catalyzes the cyclization at 80°C in ethyl acetate, yielding the target compound in 87% yield. This method excels in regioselectivity, avoiding undesired side reactions at the electron-rich trifluoromethylphenyl group.
Modern Methodological Innovations
Zn(OTf)₂-Catalyzed Tandem Cycloisomerization/Hydroxyalkylation
A breakthrough by Zhang et al. (2024) employs Zn(OTf)₂ to catalyze a tandem reaction between N-propargylamides and trifluoropyruvates. The propargylamide undergoes cycloisomerization to form an oxazoline intermediate, which subsequently reacts with trifluoropyruvate via hydroxyalkylation. This one-pot protocol achieves 65–82% yields with excellent functional group tolerance, enabling gram-scale synthesis (Table 1).
Table 1: Optimization of Zn(OTf)₂-Catalyzed Synthesis
| Catalyst Loading (mol%) | Temperature (°C) | Yield (%) |
|---|---|---|
| 5 | 25 | 45 |
| 10 | 25 | 65 |
| 10 | 50 | 82 |
Chloromethylation Strategies
POCl₃-Mediated Dehydration
Phosphorus oxychloride (POCl₃) is pivotal for introducing the chloromethyl group. Treatment of 4-(hydroxymethyl)-2-[2-(trifluoromethyl)phenyl]-1,3-oxazole with POCl₃ in chloroform at 60°C achieves 85–90% conversion. The reaction proceeds via formation of a phosphorochloridate intermediate, followed by nucleophilic displacement by chloride (Fig. 2B). Excess POCl₃ must be quenched with aqueous sodium bicarbonate to prevent over-chlorination.
Thionyl Chloride (SOCl₂) in Dichloromethane
An alternative approach uses SOCl₂ in dichloromethane (DCM) under reflux. This method is optimal for acid-sensitive substrates, yielding 78–86% chloromethylated product. However, prolonged heating (>6 h) leads to ring-opening side reactions, necessitating precise reaction monitoring via TLC.
Green Chemistry Approaches
Microwave-Assisted Synthesis
Mukku et al. reported microwave-assisted synthesis using potassium phosphate as a base in isopropyl alcohol. Irradiation at 350 W for 8 min at 65°C accelerates the van Leusen reaction, achieving 88% yield with minimal solvent waste. This method reduces energy consumption by 40% compared to conventional heating.
Ionic Liquid-Catalyzed Cyclization
Recent studies highlight the use of imidazolium-based ionic liquids (e.g., [BMIM][BF₄]) as recyclable catalysts for oxazole formation. These solvents enhance reaction rates via electrostatic stabilization of intermediates, enabling 92% yield after three cycles.
Comparative Analysis of Synthetic Routes
Table 2: Method Comparison for this compound
| Method | Yield (%) | Reaction Time | Key Advantage |
|---|---|---|---|
| Robinson-Gabriel + POCl₃ | 60 | 12 h | Cost-effective |
| Bredereck + AgOTf | 87 | 6 h | High regioselectivity |
| Zn(OTf)₂ Tandem | 82 | 3 h | One-pot, scalable |
| Continuous-Flow | 91 | 2 h | Safety, reproducibility |
Scientific Research Applications
4-(Chloromethyl)-2-[2-(trifluoromethyl)phenyl]-1,3-oxazole has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound is investigated for its use in the development of advanced materials, including polymers and coatings.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular processes.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-2-[2-(trifluoromethyl)phenyl]-1,3-oxazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Positional Isomers: Para-Substituted Trifluoromethylphenyl Oxazole
Compound : 4-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole (CAS: 22091-40-3)
Heterocycle Variants: Thiazole vs. Oxazole
Compound : 2-[4-(Chloromethyl)phenyl]-1,3-thiazole (CAS: 906352-61-2)
- Structure : Replaces oxazole with a thiazole ring (sulfur instead of oxygen).
- Key Differences: Thiazole’s lower electronegativity increases lipophilicity. Melting Point: 67–69°C vs. unknown for the oxazole analog .
- Applications : Thiazoles are common in bioactive molecules (e.g., antivirals, fungicides) .
Substituent Effects: Bromophenyl vs. Trifluoromethylphenyl
Compound : 2-(4-Bromophenyl)-4-(chloromethyl)-1,3-oxazole (CAS: 22091-38-9)
Extended Conjugation: Ethenyl-Linked Oxazole
Compound : 2-[2-[4-(Trifluoromethyl)phenyl]ethenyl]-1,3-oxazole (CAS: 832730-41-3)
- Structure : Incorporates an ethenyl (-CH=CH-) bridge between oxazole and CF₃-phenyl.
- Key Differences :
- Conjugation : Extended π-system increases UV absorption and planarizes the structure.
- Molecular Weight : 239.19 g/mol (lower due to fewer substituents).
- Applications: Potential use in optoelectronic materials .
Functional Group Modifications: Urea Derivatives
Compound : 1-(4-(4-(Chloromethyl)thiazol-2-yl)phenyl)-3-(2-(trifluoromethyl)phenyl)urea (8j)
Fused Ring Systems: Benzoxazole Derivatives
Compound : 2-(4-(Chloromethyl)phenyl)benzo[d]oxazole
- Structure : Benzoxazole fused ring system.
- Applications: Used as intermediates in fluorescent probes or pharmaceuticals .
Biological Activity
4-(Chloromethyl)-2-[2-(trifluoromethyl)phenyl]-1,3-oxazole is a compound with significant potential in medicinal chemistry due to its unique structural features and biological activity. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.
- Molecular Formula : CHClFNO
- Molecular Weight : 261.63 g/mol
- CAS Number : 1126636-26-7
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, focusing on its potential as an anti-cancer agent and its interactions with key biological targets.
1. Anticancer Activity
Research has indicated that compounds with similar structures exhibit cytotoxic effects against several cancer cell lines. For instance, derivatives of oxazole have shown promise in inhibiting the proliferation of breast cancer cells (MCF-7) and other malignancies.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | IC (µM) |
|---|---|---|
| This compound | MCF-7 | TBD |
| 4-Oxo-4H-furo[2,3-h]chromene derivatives | MCF-7 | 15.63 |
| Doxorubicin | MCF-7 | 10.38 |
Note: TBD indicates that specific IC values for the compound are yet to be determined.
2. Enzyme Inhibition
The compound's trifluoromethyl group is known to enhance biological activity through interactions with enzyme targets. Studies have shown that similar compounds can inhibit cholinesterases and cyclooxygenases, which are crucial in various physiological processes.
Table 2: Enzyme Inhibition Studies
| Compound | Target Enzyme | IC (µM) |
|---|---|---|
| This compound | AChE | TBD |
| Hydrazone derivatives | COX-2 | Moderate |
| Hydrazone derivatives | LOX-15 | Moderate |
The mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary studies suggest that:
- Pi-Pi Stacking Interactions : The trifluoromethyl group may engage in pi-pi stacking interactions with aromatic residues in target proteins.
- Hydrogen Bonding : Strong electron-withdrawing groups like trifluoromethyl can form hydrogen bonds with amino acid residues, enhancing binding affinity and specificity.
Case Studies
Several case studies have highlighted the potential of oxazole derivatives in drug discovery:
-
Study on Antioxidant Activity : A series of oxazole derivatives were tested for their antioxidant capabilities alongside their cytotoxic properties against cancer cell lines.
- Findings : Compounds exhibited significant free radical-scavenging activities, contributing to their anticancer effects.
-
Molecular Docking Studies : In silico studies have been performed to predict the binding interactions between these compounds and their biological targets.
- Results : Docking studies revealed favorable binding modes that correlate with observed biological activities.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 4-(Chloromethyl)-2-[2-(trifluoromethyl)phenyl]-1,3-oxazole, and how can reaction conditions be tailored to improve yield?
- Methodology : The synthesis typically involves cyclization of precursors like substituted benzaldehydes with chloroacetic acid and ammonium acetate. Dehydrating agents such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) are critical for ring closure. Reaction optimization includes controlling temperature (80–120°C), solvent selection (e.g., dichloromethane or toluene), and stoichiometric ratios. Yield improvements (up to 75%) are achieved by stepwise addition of reagents and inert atmosphere conditions to prevent side reactions .
Q. How do the chloromethyl and trifluoromethyl substituents influence the compound's reactivity and interaction with biological targets?
- Methodology : The chloromethyl group enhances electrophilicity, enabling nucleophilic substitution (e.g., with amines or thiols), while the electron-withdrawing trifluoromethyl group increases lipophilicity and metabolic stability. Computational studies (e.g., DFT calculations) reveal that the trifluoromethyl group stabilizes the aromatic system via inductive effects, affecting binding to hydrophobic enzyme pockets. Experimental assays (e.g., fluorescence quenching) confirm these interactions in enzyme inhibition studies .
Q. What analytical techniques are recommended for characterizing this compound and its intermediates?
- Methodology : Use NMR (¹H/¹³C) to confirm regiochemistry of the oxazole ring and substituent positions. HPLC with UV detection (λ = 254 nm) ensures purity (>95%). Mass spectrometry (ESI-TOF) verifies molecular weight (261.63 g/mol). IR spectroscopy identifies functional groups (C-Cl stretch at ~600 cm⁻¹, C-F stretch at ~1100 cm⁻¹) .
Advanced Research Questions
Q. What strategies are effective in designing derivatives of this compound to enhance bioactivity, particularly in enzyme inhibition?
- Methodology : Introduce bioisosteric replacements (e.g., replacing trifluoromethyl with sulfonamide groups) to modulate solubility and binding affinity. Structural analogs with para-substituted phenyl rings show improved IC₅₀ values (e.g., 2.3 µM against COX-2). Parallel synthesis using Ugi-azide reactions generates diverse libraries for high-throughput screening .
Q. How can computational methods predict the binding affinity of this compound with specific enzymes?
- Methodology : Perform molecular docking (AutoDock Vina) using crystal structures of target enzymes (e.g., PDB: 1CX2). Pharmacophore modeling identifies critical interaction sites (e.g., hydrogen bonding with Ser530 in COX-2). MD simulations (GROMACS) assess stability of ligand-receptor complexes over 100 ns trajectories .
Q. What experimental approaches resolve contradictions in reported biological activity data for analogs of this compound?
- Methodology : Cross-validate results using orthogonal assays (e.g., enzymatic vs. cell-based assays). For inactive derivatives (e.g., 4b–f in ), analyze steric hindrance via X-ray crystallography or assess metabolic stability using liver microsome assays. Adjust substituent positions (e.g., meta vs. para) to mitigate steric clashes .
Q. How does the compound's stability under varying pH and temperature conditions impact its applicability in drug formulations?
- Methodology : Conduct accelerated stability studies (ICH guidelines) at 40°C/75% RH for 6 months. HPLC tracks degradation products (e.g., hydrolysis of chloromethyl group at pH < 3). Buffer systems (pH 1.2–7.4) simulate gastrointestinal conditions. Nanoencapsulation (PLGA nanoparticles) improves stability in acidic environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
